1-Naphthylamine, 8-chloro-5-(3-chlorobenzyl)-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrobromide

Catalog No.
S14322017
CAS No.
63979-03-3
M.F
C19H22BrCl2NO
M. Wt
431.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthylamine, 8-chloro-5-(3-chlorobenzyl)-N,N-d...

CAS Number

63979-03-3

Product Name

1-Naphthylamine, 8-chloro-5-(3-chlorobenzyl)-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrobromide

IUPAC Name

[8-chloro-5-[(3-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;bromide

Molecular Formula

C19H22BrCl2NO

Molecular Weight

431.2 g/mol

InChI

InChI=1S/C19H21Cl2NO.BrH/c1-22(2)17-8-4-7-15-18(10-9-16(21)19(15)17)23-12-13-5-3-6-14(20)11-13;/h3,5-6,9-11,17H,4,7-8,12H2,1-2H3;1H

InChI Key

ZIBMDZPCZNQWNX-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC3=CC(=CC=C3)Cl.[Br-]

1-Naphthylamine, 8-chloro-5-(3-chlorobenzyl)-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrobromide is a complex organic compound characterized by its unique structure that includes a naphthalene ring system and various substituents. The compound features a tetrahydro structure, indicating that it contains a saturated cyclic portion derived from naphthalene. The presence of chlorine and dimethyl groups enhances its chemical reactivity and potential biological activity. This compound is a derivative of N,N-dimethyl-1-naphthylamine, which itself is known for its applications in various

Typical of amines and halogenated compounds. Notably:

  • Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to yield different derivatives, particularly through catalytic hydrogenation.
  • Formation of Salts: As a hydrobromide, it readily forms salts with acids, which can alter its solubility and reactivity in different environments.

Compounds related to 1-naphthylamine derivatives have been studied for their biological activities, particularly in pharmacology. Some notable points include:

  • Antidepressant Properties: Analogous compounds have demonstrated efficacy as antidepressants by modulating neurotransmitter uptake, specifically norepinephrine .
  • Toxicity Concerns: Aromatic amines, including naphthylamine derivatives, are often scrutinized for potential carcinogenic effects due to their ability to form harmful metabolites .

The synthesis of 1-naphthylamine derivatives typically involves several steps:

  • Starting Materials: Synthesis often begins with substituted benzophenones or naphthalene derivatives.
  • Base-Catalyzed Reactions: A common method includes base-catalyzed Stobbe condensation followed by hydrolysis and decarboxylation to yield the desired naphthalene structure.
  • Cyclization and Reduction: Subsequent cyclization reactions lead to the formation of the tetrahydro structure, followed by reduction steps to produce the final amine product .

The applications of 1-naphthylamine derivatives are diverse:

  • Pharmaceuticals: They are primarily investigated for their potential use as antidepressants and other therapeutic agents.
  • Chemical Intermediates: These compounds serve as intermediates in the synthesis of dyes and pigments due to their chromophoric properties.
  • Analytical Chemistry: Utilized in various tests, such as the nitrate reductase test, where they form colored complexes that can be quantified spectrophotometrically .

Studies on the interactions of 1-naphthylamine derivatives with biological systems suggest:

  • Enzyme Inhibition: Certain derivatives may inhibit enzymes involved in neurotransmitter metabolism, impacting mood regulation.
  • Receptor Binding: Interaction studies indicate potential binding to serotonin or norepinephrine receptors, which could elucidate mechanisms underlying their antidepressant effects.

Several compounds share structural similarities with 1-naphthylamine derivatives. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethyl-1-naphthylamineN,N-dimethyl substitution on naphthaleneUsed in nitrate reductase testing
4-ChloroanilineAniline derivative with chlorine substitutionKnown for its industrial applications but has significant toxicity concerns
1-Amino-2-naphtholHydroxyl group on naphthaleneUsed in dye manufacturing; less toxic than naphthylamines

Uniqueness of 1-Naphthylamine Derivative

The uniqueness of 1-naphthylamine, 8-chloro-5-(3-chlorobenzyl)-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrobromide lies in its specific combination of substituents that may enhance its biological activity while potentially mitigating some toxicity associated with simpler aromatic amines. The presence of multiple halogen atoms along with the tetrahydro structure provides distinct reactivity profiles not found in simpler analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

429.02618 g/mol

Monoisotopic Mass

429.02618 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types